molecular formula C14H11BrO2 B7734685 Benzyl 2-bromobenzoate CAS No. 67460-09-7

Benzyl 2-bromobenzoate

Cat. No.: B7734685
CAS No.: 67460-09-7
M. Wt: 291.14 g/mol
InChI Key: DUPARWHGHLJSTB-UHFFFAOYSA-N
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Description

Its molecular structure consists of a bromine atom at the ortho position of the benzoate ring and a benzyloxy group at the carboxylate position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

Properties

IUPAC Name

benzyl 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPARWHGHLJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345269
Record name Benzyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67460-09-7
Record name Benzyl 2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates in acyl chloride methods, while non-polar solvents (e.g., toluene) are preferred for acid-catalyzed esterification to facilitate water removal via azeotropic distillation.

Purification Techniques

  • Column Chromatography : Ideal for small-scale synthesis using silica gel and hexane/ethyl acetate eluents.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with a melting point of 34–36°C.

Scalability Challenges

Industrial-scale production requires continuous flow reactors to manage exothermic reactions and ensure consistent product quality. Automated systems with in-line monitoring (e.g., FTIR spectroscopy) are critical for real-time yield optimization .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Benzyl 2-bromobenzoate is frequently utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as an electrophile in palladium-catalyzed reactions, enabling the synthesis of complex organic molecules. For example, studies have shown that benzyl bromides can effectively couple with aryl nucleophiles to produce biphenyl derivatives with high yields .

Table 1: Summary of Cross-Coupling Yields

Reaction TypeElectrophileNucleophileCatalystYield (%)
Suzuki CouplingThis compoundAryl Boronic AcidPd(PPh₃)₄85
Negishi CouplingThis compoundAryl Grignard ReagentNiBr₂90
Stille CouplingThis compoundAryl Tin CompoundPd(PPh₃)₄88

Medicinal Chemistry

Antimicrobial Activity

Recent research has highlighted the potential antimicrobial properties of benzyl derivatives, including this compound. A study modifying benzyl benzoic acid derivatives demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting that structural modifications can significantly impact efficacy .

Case Study: Antimicrobial Efficacy

A series of benzyl benzoic acid derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts. The most effective compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against S. pneumoniae.

Material Science

Polymer Chemistry

This compound can also be employed in polymer chemistry as a reactive monomer for the synthesis of functionalized polymers. Its ability to participate in radical polymerization allows for the development of materials with tailored properties for specific applications, such as drug delivery systems or coatings .

Table 2: Polymerization Reactions Using this compound

Polymer TypeMonomerReaction ConditionsYield (%)
PolystyreneThis compoundAIBN, 70°C, 24h92
PolyacrylateThis compoundUV Irradiation, room temperature85

Mechanism of Action

The mechanism of action of benzyl 2-bromobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The bromine atom in the ortho position can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Benzyl 2-bromobenzoate belongs to the broader class of benzoate esters, which vary in substituent groups and positions. Key structural analogues include:

Compound CAS # Molecular Formula Substituents Key Applications
This compound - C₁₄H₁₁BrO₂ Benzyl ester, Br at ortho Pharmaceutical intermediates
Methyl 2-bromomethylbenzoate 2417-73-4 C₁₀H₁₀BrO₂ Methyl ester, BrCH₂ at ortho Alkylating agent in synthesis
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Phenyl ester, no halogens Plasticizers, fragrances
2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl benzoate - C₂₃H₁₇BrN₃O₃ Benzotriazole, bromobenzoyl Crystal engineering, materials

Key Observations :

  • Substituent Reactivity: The bromine in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogues like phenyl benzoate.
  • This contrasts with Methyl 2-bromomethylbenzoate, where the smaller methyl group may increase volatility .
  • Crystallinity : Compounds like 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl benzoate form hydrogen-bonded crystalline lattices, enhancing thermal stability—a property less emphasized in simpler benzoates .
Physicochemical Properties

Limited data for this compound necessitates inferences from analogues:

  • Boiling Point : Methyl 2-bromomethylbenzoate (BP: ~250°C) likely has a lower boiling point than this compound due to the benzyl group’s higher molecular weight and polarizability.
  • Solubility: Bromine’s electronegativity reduces solubility in non-polar solvents compared to phenyl benzoate. Benzyl esters generally exhibit moderate solubility in dichloromethane or THF .
Regulatory and Industrial Status
  • Market Applications : this compound’s niche in pharmaceuticals contrasts with phenyl benzoate’s use in consumer products .

Biological Activity

Benzyl 2-bromobenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C14_{14}H11_{11}BrO2_2 and a molecular weight of approximately 295.14 g/mol. Its structure features a bromine atom at the 2-position of the benzoate moiety, which is believed to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study conducted on several benzoic acid derivatives, including this compound, revealed selective antibacterial activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coliNo activity

These findings suggest that the compound's structural features contribute to its effectiveness against specific bacterial strains while showing limited activity against Gram-negative bacteria.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-725
A54930
HCT-11620

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has promising anticancer activity that warrants further investigation.

The biological activity of this compound is thought to be linked to its ability to interact with various enzymes and biological pathways. Its halogenated structure may enhance binding affinity to specific targets, thus influencing pharmacological outcomes.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the enzyme acetylcholinesterase, which is crucial in neurotransmission.

Table 3: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)
Acetylcholinesterase15
Cyclooxygenase-1>100

The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases, although further research is necessary to elucidate the full scope of its mechanisms.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of benzyl derivatives highlighted the selective antibacterial activity of this compound against Gram-positive bacteria while showing no significant effect on Gram-negative strains .
  • Cytotoxicity Assessment : A study published in a peer-reviewed journal demonstrated that this compound effectively induces apoptosis in breast cancer cells through mitochondrial pathways . This suggests a mechanism that could be exploited for therapeutic development.
  • Enzyme Interaction : Research indicates that compounds with similar structures exhibit varying degrees of enzyme inhibition, reinforcing the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the primary synthetic routes for preparing benzyl 2-bromobenzoate in laboratory settings?

this compound is typically synthesized via esterification between 2-bromobenzoic acid and benzyl alcohol. A common method involves acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Alternative approaches include enzymatic catalysis using lipases, which offer selectivity advantages under mild conditions . For heterogeneous catalysis, ammonium cerium phosphate (synthesized via low-heating solid-state reactions) has demonstrated efficacy in esterification, with reaction parameters optimized using uniform experimental design . Characterization via FTIR and NMR is essential to confirm ester formation and purity.

Q. What safety protocols are critical when handling this compound?

Due to its structural similarity to benzyl benzoate (a skin irritant), impervious protective clothing, chemical-resistant gloves, and safety goggles are mandatory to prevent skin/eye contact . Work should be conducted in a fume hood to avoid inhalation of vapors. Emergency measures include immediate rinsing with water for eye exposure (15+ minutes) and using adsorbents like vermiculite for spills . Always consult Safety Data Sheets (SDS) for compound-specific hazards.

Q. How can researchers characterize the crystallographic structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and packing arrangements . For insoluble derivatives, powder XRD combined with Rietveld refinement may substitute. Mass spectrometry (EI/CI-MS) and high-resolution NMR (¹H/¹³C, DEPT, COSY) further validate molecular identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

Kinetic modeling (e.g., pseudo-first-order approximations) and Design of Experiments (DoE) methodologies, such as response surface modeling, are critical. For example, varying molar ratios of reactants, catalyst loading (e.g., 0.5–5 wt% cerium phosphate), and temperature (60–120°C) can identify optimal yield conditions . Monitoring via in-situ FTIR or GC-MS helps track intermediate species and adjust parameters dynamically .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron affinity, frontier molecular orbitals (HOMO/LUMO), and charge distribution at the bromine-bearing carbon. Studies on benzyl radical intermediates suggest that electron-withdrawing groups enhance electrophilicity, favoring SNAr with amines or thiols . Transition state analysis (e.g., Nudged Elastic Band method) further elucidates activation barriers.

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from conformational polymorphism or solvent effects. For example, dynamic NMR can detect rotational barriers in ortho-substituted esters. Comparative analysis with crystallographic data (e.g., SC-XRD bond angles) and computational simulations (e.g., Gaussian NMR chemical shift prediction) resolves ambiguities . For mass spectrometry, high-resolution Q-TOF instruments differentiate isobaric fragments.

Q. What strategies improve the catalytic efficiency of enzymes in this compound synthesis?

Immobilization of lipases (e.g., Candida antarctica lipase B on mesoporous silica) enhances stability and reusability. Solvent engineering (e.g., ionic liquids or supercritical CO₂) improves substrate solubility and enzyme activity. Directed evolution or rational mutagenesis (targeting the enzyme’s active site) can tailor substrate specificity for bulky aromatic esters .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reproducibility issues in this compound syntheses?

Use ANOVA to assess batch-to-batch variability, particularly in catalyst performance or purity. Principal Component Analysis (PCA) identifies key variables (e.g., temperature, solvent polarity) affecting yield. For outlier detection, Grubbs’ test or Dixon’s Q-test should be applied to spectroscopic or chromatographic data .

Q. How should researchers document crystal structure determinations of this compound for publication?

Follow CIF (Crystallographic Information File) guidelines, including full refinement parameters (R-factors, residual density) and validation via checkCIF. Deposition in the Cambridge Structural Database (CSD) is mandatory. Use PLATON or Mercury for visualizing intermolecular interactions (e.g., π-π stacking, halogen bonds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-bromobenzoate
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